
Cyclohexanecarbothioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarbothioic O-acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a cyclohexane ring attached to a carboxyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarbothioic O-acid can be synthesized through several methods. One common method involves the reaction of cyclohexanecarboxylic acid with thiol reagents under specific conditions. For example, the reaction of cyclohexanecarboxylic acid chloride with thallium (I) 2-methylpropane-2-thiolate in anhydrous benzene can yield cyclohexanecarbothioic O-acid . The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarbothioic O-acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity cyclohexanecarbothioic O-acid.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbothioic O-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioesters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Thioesters, various derivatives.
Scientific Research Applications
Cyclohexanecarbothioic O-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclohexanecarbothioic O-acid involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The carboxyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Similar structure but lacks the thiol group.
Cyclohexanecarbothioic acid, 1-hydroxy-, S-methyl ester: Contains a hydroxyl group and a methyl ester group in addition to the thiol group.
Uniqueness
Cyclohexanecarbothioic O-acid is unique due to the presence of both a carboxyl group and a thiol group, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups.
Properties
CAS No. |
79253-86-4 |
|---|---|
Molecular Formula |
C7H12OS |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
cyclohexanecarbothioic S-acid |
InChI |
InChI=1S/C7H12OS/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9) |
InChI Key |
LQFDPYJSONNAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


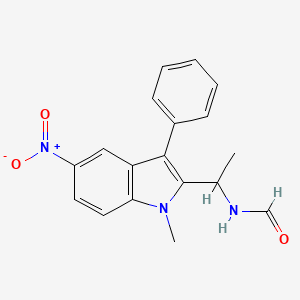

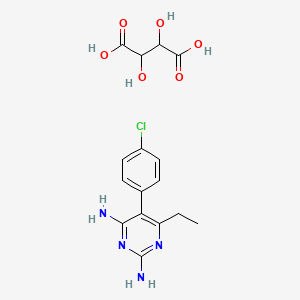


![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)
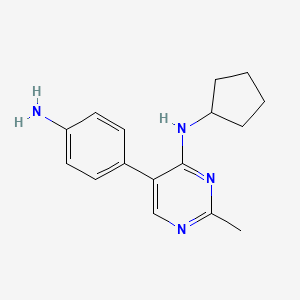
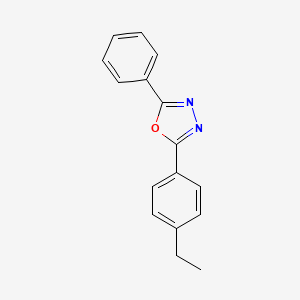
![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)
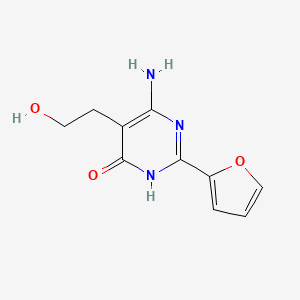
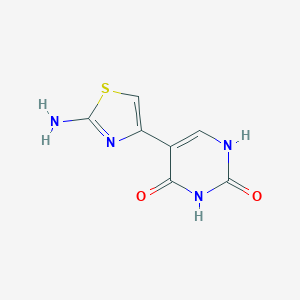
![1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12909632.png)
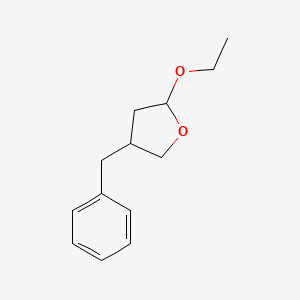
![3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile](/img/structure/B12909647.png)
